molecular formula C11H15ClN2O2 B1391385 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride CAS No. 1193388-73-6

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Cat. No. B1391385
M. Wt: 242.7 g/mol
InChI Key: FLRPDQARJILJOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H14N2O2 . It is a powder in physical form .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In this frame, considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The InChI code for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is 1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H .


Chemical Reactions Analysis

Piperidones are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV etc . The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized .


Physical And Chemical Properties Analysis

The molecular weight of 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride is 242.7 . It is a powder in physical form and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cancer Treatment Potential

Research has indicated that derivatives of piperidine carboxylic acid, similar to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, may have potential applications in cancer treatment. For instance, an aurora kinase inhibitor compound that inhibits Aurora A, a protein involved in cell division, has been developed using a structure related to piperidine carboxylic acid, showing promise for cancer therapeutics (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Applications

Compounds derived from 2-chloropyridine-3-carboxylic acid, closely related to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, have been synthesized and tested for antimicrobial activity. These compounds displayed variable and modest activity against bacteria and fungi, indicating potential utility in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Synthesis of Piperidine Derivatives

Piperidine derivatives are synthesized for various scientific applications. For example, a method involving Claisen rearrangement produces optically pure piperidines, which are important intermediates in synthesizing a broad range of amines containing a substituted piperidine subunit (Acharya & Clive, 2010). These compounds can have wide-ranging applications in pharmaceuticals and chemical synthesis.

Synthesis of Functionalized Pyridines

Functionalized pyridines, similar to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride, are synthesized for various biochemical applications. For example, the reaction of 4-hydroxy-6-methyl-2-pyridone with different compounds results in the formation of 4H-pyrano[3,2-c]pyridines, which have applications in the synthesis of complex organic molecules (Mekheimer, Mohamed, & Sadek, 1997).

Structural and Spectroscopic Studies

Structural and spectroscopic studies of compounds related to 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride provide insights into their chemical properties. For instance, a diastereomeric complex involving piperidine-3-carboxylic acid has been characterized using X-ray analysis, FTIR, NMR spectroscopies, and DFT calculations, enhancing the understanding of such compounds (Bartoszak-Adamska et al., 2011).

Future Directions

While specific future directions for 1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride are not mentioned in the search results, it’s worth noting that piperidones and their derivatives are of significant interest in the field of drug discovery due to their unique biochemical properties and varied biological applications .

properties

IUPAC Name

1-pyridin-2-ylpiperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(15)9-4-3-7-13(8-9)10-5-1-2-6-12-10;/h1-2,5-6,9H,3-4,7-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRPDQARJILJOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyridin-2-yl)piperidine-3-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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